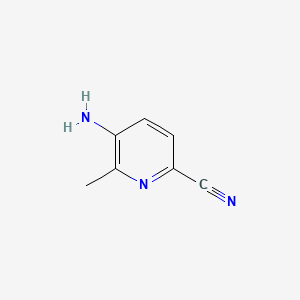
5-Amino-N-methyl-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
5-Amino-N-methyl-1H-1,2,3-triazole-4-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . The unique structure of triazoles, characterized by a five-membered ring containing three nitrogen atoms, makes them highly versatile and valuable in chemical synthesis and drug development .
Mecanismo De Acción
- BACE plays a crucial role in the production of amyloid-beta peptides, which accumulate in the brains of Alzheimer’s disease patients. By inhibiting BACE, this compound may help reduce amyloid-beta formation . GSK3β is implicated in neurodegenerative diseases. Modulating its activity could impact neuronal survival and function. AChE inhibition enhances acetylcholine levels, potentially improving cognitive function in Alzheimer’s patients.
Action Environment
- These factors influence compound stability and activity. The compound’s ability to cross the BBB affects its efficacy. Exposure to pollutants may alter its effects.
Análisis Bioquímico
Biochemical Properties
4-amino-N-methyl-1H-1,2,3-triazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with glycogen synthase kinase 3β (GSK3β) and acetylcholinesterase, which are crucial in cellular signaling and neurotransmission . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to altered cellular responses.
Cellular Effects
The effects of 4-amino-N-methyl-1H-1,2,3-triazole-5-carboxamide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to reduce amyloid beta formation and tau phosphorylation, which are key factors in Alzheimer’s disease . Additionally, it affects the expression levels of various genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, 4-amino-N-methyl-1H-1,2,3-triazole-5-carboxamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as GSK3β, leading to inhibition of their activity . This inhibition can result in downstream effects on cellular signaling pathways and gene expression. Furthermore, the compound can modulate the activity of transcription factors, thereby influencing gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-amino-N-methyl-1H-1,2,3-triazole-5-carboxamide change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-amino-N-methyl-1H-1,2,3-triazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can cause toxic effects, including cellular apoptosis and organ toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.
Metabolic Pathways
4-amino-N-methyl-1H-1,2,3-triazole-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can influence metabolic flux and alter the levels of various metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-amino-N-methyl-1H-1,2,3-triazole-5-carboxamide is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of 4-amino-N-methyl-1H-1,2,3-triazole-5-carboxamide is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to influence gene expression or to the mitochondria to affect metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N-methylhydrazine with ethyl 2-cyanoacetate, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-N-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-Amino-N-methyl-1H-1,2,3-triazole-4-carboxamide has numerous applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar biological activities but different structural properties.
5-Amino-1,2,4-triazole: A closely related compound with similar applications but distinct chemical behavior.
Methyl-1H-1,2,4-triazole-3-carboxylate: Used as a precursor in the synthesis of nucleoside analogues.
Uniqueness
5-Amino-N-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
5-amino-N-methyl-2H-triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-6-4(10)2-3(5)8-9-7-2/h1H3,(H,6,10)(H3,5,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRDRQWIQNKHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NNN=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid](/img/structure/B1526962.png)
amine](/img/structure/B1526963.png)
![2-[2,5-Dioxo-4-(propan-2-yl)-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid](/img/structure/B1526964.png)



![Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate](/img/structure/B1526972.png)





